6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Overview
Description
6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO3/c11-8-6 (9 (12)13)3-4-7 (10-8)5-1-2-5/h3-5H,1-2H2, (H,10,11) (H,12,13)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.18 .Scientific Research Applications
Antibacterial Agents
Compounds similar to "6-Cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid" have been synthesized and evaluated for their antibacterial activities. For instance, fluoro-naphthyridines with cycloalkylamino groups, including those with cyclopropyl appendages, have shown promising in vitro and in vivo antibacterial properties. The structural modifications in these compounds, particularly at certain positions, significantly influence their antibacterial efficacy. One such compound, referred to as BMY 43748, was highlighted for its potential as a therapeutic agent due to its enhanced activity profiles (Bouzard et al., 1992).
Topoisomerase II Inhibition
The interaction of cyclopropyl-quinolinecarboxylic acid derivatives with mammalian topoisomerase II has been investigated, revealing the potential of these compounds to act as inhibitors. The study found that these compounds exhibit inhibitory activity against topoisomerase II, which is a critical enzyme involved in DNA replication and cell division. This suggests potential applications in cancer therapy or as tools for studying cellular processes involving DNA dynamics (Wentland et al., 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-6(9(12)13)3-4-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTXDGOCNORAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-67-8 | |
Record name | 6-cyclopropyl-2-hydroxy-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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